1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
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Overview
Description
The compound “1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboximidamide group and a cyclohexylmethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring and subsequent functionalization with the carboximidamide and cyclohexylmethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, along with the attached carboximidamide and cyclohexylmethyl groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboximidamide group. These functional groups can participate in a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the triazole ring could contribute to its stability, while the carboximidamide group could influence its solubility .
Scientific Research Applications
Synthesis and Mechanistic Study
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is utilized in the synthesis of 5-amino-1,2,4-triazoles via 1,3-dipolar cycloaddition. This process involves reacting nitrilimines with carbodiimides, highlighting the role of triazole derivatives in facilitating efficient synthesis pathways in organic chemistry (Yen, Kung, & Wong, 2016).
Peptide Synthesis
The compound plays a critical role in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, integral in peptide synthesis. This method is significant for introducing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, demonstrating the compound's importance in bioorganic chemistry and drug development (Tornøe, Christensen, & Meldal, 2002).
Alkylating Agent Synthesis
This compound is utilized in the synthesis of alkylating agents like N-glycosyl(halomethyl)-1,2,3-triazoles, showcasing its relevance in medicinal chemistry for developing novel therapeutic agents (de las Heras, Alonso, & Alonso, 1979).
Glycoscience Applications
In glycoscience, the compound is instrumental in the synthesis of triazole-appended carbohydrate-containing molecular architectures. These glycoproducts have applications in enzyme inhibition, drug discovery, sensing, and catalysis, highlighting the versatility of triazole derivatives in various scientific domains (Agrahari et al., 2021).
Supramolecular Chemistry
The research on 1,2,3-triazoles, including derivatives like this compound, has expanded into supramolecular and coordination chemistry. This expansion is due to their unique properties like polarized carbon atoms, facilitating complexation and diverse N-coordination modes (Schulze & Schubert, 2014).
Green Chemistry
The compound is part of environmentally sustainable synthetic protocols, such as in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Cu-catalyzed azide–alkyne cycloaddition. This approach emphasizes the role of triazole derivatives in promoting green chemistry principles (Ali, Konwar, Chetia, & Sarma, 2016).
Mechanism of Action
Properties
IUPAC Name |
1-(cyclohexylmethyl)triazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8;/h7-8H,1-6H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKUXLJDYNLVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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